molecular formula C25H31N3O3 B2843533 (E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid CAS No. 725219-51-2

(E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

カタログ番号: B2843533
CAS番号: 725219-51-2
分子量: 421.541
InChIキー: JUZYWGKZTHKIAO-WGOQTCKBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a dimethylamino-substituted benzylidene group and a carbamoyl linkage. It was synthesized using methods analogous to Reference Examples 87 and 88 in EP 4 374 877 A2, which involve multi-step reactions starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid .

特性

IUPAC Name

3-[[2-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-24(2)19(14-15-25(24,3)23(30)31)22(29)27-21-9-7-6-8-20(21)26-16-17-10-12-18(13-11-17)28(4)5/h6-13,16,19H,14-15H2,1-5H3,(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZYWGKZTHKIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2N=CC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Cyclopentanecarboxylic Acid Derivatives

The compound shares structural similarities with cyclopropanecarboxylic acid derivatives listed in the Pesticide Chemicals Glossary (2001), such as 1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (cyclanilide). Cyclanilide is a plant growth regulator with a cyclopropane core and a dichlorophenyl-carbamoyl group, whereas the target compound features a cyclopentane ring and a dimethylamino-benzylidene substituent. These differences likely influence their bioactivity: cyclanilide targets ethylene biosynthesis, while the dimethylamino group in the target compound may enhance solubility or receptor binding .

Property Target Compound Cyclanilide
Core Structure Cyclopentane with 1,2,2-trimethyl groups Cyclopropane
Substituents 4-(Dimethylamino)benzylidene, carbamoyl 2,4-Dichlorophenyl-carbamoyl
Known Applications Not explicitly stated (patent suggests agrochemical potential) Plant growth regulator

Benzaldehyde Derivatives

The patent EP 4 374 877 A2 also describes 2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride (Reference Example 114), which shares a benzaldehyde-derived framework. However, the target compound replaces the aldehyde group with a carbamoyl-cyclopentanecarboxylic acid system.

Triazole-Based Agrochemicals

Triazole derivatives like etaconazole and propiconazole (from the Pesticide Chemicals Glossary) feature chlorophenyl and dioxolane groups. These compounds act as fungicides by inhibiting ergosterol biosynthesis. In contrast, the target compound lacks a triazole ring and instead incorporates a cyclopentane-carboxylic acid backbone, suggesting divergent modes of action .

Key Research Findings and Limitations

  • Synthetic Flexibility : The target compound’s synthesis mirrors methods for other cyclopentanecarboxylic acid derivatives, enabling modular modifications (e.g., altering substituents on the benzylidene group) .
  • Structural Uniqueness: Unlike chlorophenyl-containing agrochemicals (e.g., cyclanilide, etaconazole), the dimethylamino-benzylidene group may confer distinct electronic or steric properties, though empirical data are absent in the cited sources.
  • Data Gaps: No direct bioactivity or pharmacokinetic comparisons are available in the provided evidence. Further studies are needed to evaluate efficacy, toxicity, and environmental impact relative to analogs.

Q & A

Q. How can researchers optimize the synthetic route for (E)-3-((2-((4-(dimethylamino)benzylidene)amino)phenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Catalyst Selection : Test transition-metal catalysts (e.g., Pd, Cu) for coupling reactions to improve yield and regioselectivity .
  • Temperature Control : Conduct reactions under reflux or microwave-assisted conditions to reduce side products .
  • Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .
  • Yield Tracking : Monitor intermediates via TLC and confirm final product purity using HPLC with a C18 column and UV detection (λ = 254 nm) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Perform 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). NOESY can confirm the E-configuration of the benzylidene moiety .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) to validate functional groups .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

Methodological Answer:

  • HPLC Analysis : Employ a reversed-phase C18 column with mobile phase (acetonitrile:water, 70:30) to quantify impurities (<1% threshold) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UV-Vis spectroscopy (λ = 280 nm) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature to guide storage conditions (e.g., desiccated, -20°C) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between predicted and observed bioactivity data (e.g., enzyme inhibition)?

Methodological Answer:

  • Orthogonal Assays : Compare IC50_{50} values from fluorometric assays (e.g., NADH-coupled detection) with SPR (surface plasmon resonance) to validate binding kinetics .
  • Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories to explain discrepancies between computational predictions and experimental IC50_{50} .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential (MEP) surfaces, highlighting nucleophilic/electrophilic regions for modification .
  • Docking Protocols : Use AutoDock Vina with flexible side chains to screen derivatives against off-target receptors (e.g., cytochrome P450 isoforms) and prioritize candidates with ΔG < -8 kcal/mol .
  • QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. What approaches are recommended for analyzing the compound’s solubility and formulation compatibility in preclinical studies?

Methodological Answer:

  • Co-Solvent Screening : Test DMSO:PBS (1:9), cyclodextrin complexes, or lipid nanoparticles for aqueous solubility enhancement (>100 µM target) .
  • Lipophilicity Profiling : Measure logD (pH 7.4) via shake-flask method and correlate with membrane permeability in Caco-2 cell assays .
  • In Silico Formulation Tools : Use Schrödinger’s Formulation Design Suite to predict excipient compatibility and avoid precipitation in vivo .

Q. How can researchers investigate the compound’s mechanism of action when biochemical data conflicts with structural predictions?

Methodological Answer:

  • Cryo-EM or X-ray Crystallography : Resolve ligand-bound protein structures at <3.0 Å resolution to identify allosteric binding sites .
  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and enthalpy (ΔH) to distinguish competitive vs. non-competitive inhibition .
  • Metabolomic Profiling : Use LC-MS/MS to track downstream metabolite changes (e.g., ATP/ADP ratios) in treated cell lines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。